molecular formula C12H15N3O B2769671 4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline CAS No. 1006466-99-4

4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Cat. No.: B2769671
CAS No.: 1006466-99-4
M. Wt: 217.272
InChI Key: RLYULTAJGVUTKH-UHFFFAOYSA-N
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Description

“4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline” is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 . It is also known by its CAS number: 1006466-99-4 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC1=NN(C)C=C1COC2=CC=C(C=C2)N .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrazole derivatives have been involved in various reactions. For instance, they have been used in the one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles .

Scientific Research Applications

Facile Synthesis Methods

A one-pot synthesis method has been developed for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which are derivatives related to "4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline". This method utilizes inexpensive starting materials and short reaction times, leading to good to excellent yields. These compounds have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. Additionally, some of these compounds exhibited redshift emissions, suggesting their use as fluorescence probes in biological imaging (Banoji et al., 2022).

Antimicrobial Activity

The antimicrobial properties of pyrazol-4-yl-based substituted anilines have been extensively studied. A series of novel pyrazoles synthesized via facile methods demonstrated significant antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents, addressing the growing concern of microbial resistance (Pareek et al., 2010).

Corrosion Inhibition

The application of pyrazole derivatives in corrosion inhibition has been explored. DFT studies on bipyrazolic-type organic compounds, including derivatives similar to "this compound", have been conducted to understand their inhibition efficiencies and reactive sites. These studies aim to develop effective corrosion inhibitors for industrial applications, protecting metals against corrosive environments (Wang et al., 2006).

Nonlinear Optics

A new hyperbranched polymer with polar chromophores, including a derivative of "this compound", has been synthesized for nonlinear optical applications. This polymer exhibits good solubility in polar organic solvents and has shown promising second-harmonic generation signals, suggesting its potential in developing optical devices (Zhang et al., 1997).

Catalytic Activity

The catalytic activities of complexes formed with pyrazole-containing ligands have been investigated for polymerization processes. These studies provide insights into the synthesis of polymers with desired properties, demonstrating the versatility of "this compound" derivatives in catalysis (Kim et al., 2012).

Properties

IUPAC Name

4-[(1,3-dimethylpyrazol-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-10(7-15(2)14-9)8-16-12-5-3-11(13)4-6-12/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYULTAJGVUTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1COC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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